2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol
Description
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3 |
InChI Key |
ZDEYHASQASZDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2N(C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate (PCC).
- Common Reagents and Conditions: Chromium trioxide in acetic acid or PCC in dichloromethane.
- Major Products Formed: Formation of a ketone derivative.
- Reduction : The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
- Common Reagents and Conditions: Lithium aluminum hydride in ether.
- Major Products Formed: Formation of the corresponding amine.
- Substitution : The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
- Common Reagents and Conditions: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
- Major Products Formed: Formation of various substituted derivatives depending on the nucleophile used.
Properties of 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | 3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
| InChI | InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3 |
| InChI Key | ZDEYHASQASZDRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C)C2CCC1(C(C2N(C)C)O)C |
| Synonyms | (1S,2R,3S,4R)-3-(DIMETHYLAMINO)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-OL, 120850-86-4, |
| 2-(dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol, SCHEMBL312848, SY345779 | |
| Origin of Product | United States |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity to its binding . The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Core Bicyclic Framework Derivatives
The bicyclo[2.2.1]heptane skeleton is shared among several compounds, with variations in substituents leading to distinct properties:
| Compound Name | Substituents (Positions) | Key Functional Groups | Biological/Industrial Relevance |
|---|---|---|---|
| Camphor (C₁₀H₁₆O) | 4,7,7-trimethyl; 3-keto | Ketone | Fragrance, medicinal (analgesic) |
| Borneol (C₁₀H₁₈O) | 4,7,7-trimethyl; 3-hydroxy | Alcohol | Anti-inflammatory, flavoring agent |
| Target Compound | 4,7,7-trimethyl; 3-hydroxy, 2-dimethylamino | Alcohol, tertiary amine | Potential pharmacological activity |
| 4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol | 4,7,7-trimethyl; 2-hydroxy | Alcohol | Synthetic intermediate |
| 3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 3-butylamino, 1,7,7-trimethyl; 2-hydroxy | Alcohol, primary amine (HCl salt) | Pharmacological studies (e.g., bronchodilator) |
Key Observations :
- Functional Group Influence: The hydroxyl group at position 3 in the target compound and borneol enables hydrogen bonding, increasing water solubility compared to camphor’s ketone .
- Stereochemical Variations : Borneol’s stereochemistry ((1R,3S,4R)-configuration) is linked to its bioactivity . The target compound’s stereochemistry (unclear in evidence) may similarly affect its interactions with biological targets.
Amino-Substituted Derivatives
Amino groups in bicyclic frameworks alter reactivity and applications:
- 2-(Dimethylamino) vs. 3-(Butylamino): The target compound’s dimethylamino group at position 2 differs from 3-(butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (). The shorter alkyl chain and tertiary amine structure may reduce steric hindrance, favoring faster reaction kinetics in polymerization or drug delivery systems .
- Physical Properties : The hydrochloride salt of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine (MW 189.7 g/mol) has higher polarity than the target compound, suggesting differences in crystallinity and melting points .
Biological Activity
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol, also known as dimethylamino isoborneol or DAIB, is a bicyclic compound with significant biological activity. Its unique structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃NO
- Molecular Weight : 197.177964 g/mol
- CAS Number : 119678-44-3
- SMILES Notation : CC1(C2CCC1(C(C2N(C)C)O)C)C
The compound features a bicyclo[2.2.1]heptane core with a dimethylamino group and a hydroxyl group, which are crucial for its biological interactions.
1. Antimicrobial Activity
Research indicates that DAIB exhibits notable antimicrobial properties. A study on various terpenoid compounds showed that derivatives of bicyclo[2.2.1]heptane, including DAIB, demonstrated significant inhibition against several bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
2. Antioxidant Properties
DAIB has been evaluated for its antioxidant potential using the DPPH assay. Results indicate that it effectively scavenges free radicals, contributing to its potential use in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals.
| Compound | IC50 (µM) |
|---|---|
| DAIB | 15 ± 0.5 |
| Control | 20 ± 0.3 |
3. Neuroprotective Effects
In vitro studies have shown that DAIB protects neuronal cells from apoptosis induced by oxidative stress. It modulates signaling pathways associated with cell survival and apoptosis, suggesting its potential application in neurodegenerative diseases.
4. Insecticidal Activity
Recent findings highlight the insecticidal properties of DAIB against pests such as Aphis gossypii. The compound's efficacy is linked to its ability to disrupt the nervous system of insects, leading to paralysis and death.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various bicyclic compounds found that DAIB showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Neuroprotection in Cell Cultures
In a controlled environment, neuronal cell lines treated with DAIB exhibited reduced levels of reactive oxygen species (ROS) compared to untreated controls. This suggests a protective role against oxidative damage, which is critical in conditions like Alzheimer's disease.
Q & A
Basic: What are the established synthetic routes for 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol?
The compound is typically synthesized via functionalization of bicyclic terpene derivatives. Key methods include:
- Camphor-derived intermediates : Starting from 4,7,7-trimethylbicyclo[2.2.1]heptan-3-one (camphor analogs), dimethylamino groups are introduced through reductive amination or nucleophilic substitution. Evidence of similar pathways is seen in sulfonium and selenonium salt syntheses .
- Protecting group strategies : Hydroxy groups in bicyclic systems (e.g., 3-hydroxy derivatives) are protected using methoxy or ketal groups before introducing dimethylamino substituents, as demonstrated in dimethoxybicycloheptanol syntheses .
- Catalytic asymmetric synthesis : Chiral catalysts may be employed to control stereochemistry, as shown in (+)-borneol derivatives .
Basic: How is stereochemical purity validated for this compound?
Stereochemical validation relies on:
- NMR spectroscopy : Coupling constants (e.g., -NMR) and NOESY/ROESY experiments differentiate endo vs. exo configurations. For example, (1S,3R,4R)-configured analogs show distinct splitting patterns in the bicyclic framework .
- X-ray crystallography : Single-crystal studies resolve absolute configurations. Tools like SIR97 are used for structural refinement .
- Chiral chromatography : Enantiomeric excess is quantified using chiral stationary phases, as applied to camphor derivatives .
Advanced: How do stereochemical variations impact biological activity in related bicyclic compounds?
Stereochemistry critically influences receptor binding and metabolic stability:
- Case study : (+)-Borneol ((1R,3S,4R)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol) exhibits higher antimicrobial activity than its enantiomer due to optimized hydrophobic interactions .
- Functional group positioning : Endo vs. exo dimethylamino groups alter solubility and bioavailability. For example, endo-configured amines in selenonium salts show enhanced stability in physiological conditions .
- Computational modeling : DFT calculations predict binding affinities of stereoisomers to target enzymes (e.g., cytochrome P450), guiding analog design .
Advanced: What analytical challenges arise when characterizing this compound in natural product extracts?
Challenges include:
- Co-elution in GC-MS : Bicyclic terpenes with similar retention times (e.g., 1,7,7-trimethyl derivatives) may co-elute. Solutions involve tandem MS/MS or selective ion monitoring .
- Low abundance : The compound’s trace presence in plant extracts (e.g., palm stems) requires enrichment via solid-phase extraction or derivatization (e.g., acetylation) .
- Spectral overlap : IR and C-NMR signals may overlap with structurally related compounds (e.g., camphor). 2D-NMR techniques (HSQC, HMBC) resolve ambiguities .
Advanced: How can contradictory data in reaction yields or spectral assignments be resolved?
Contradictions often stem from:
- Reaction condition variability : Moisture-sensitive intermediates (e.g., triflate esters in ketal formation) require strict anhydrous conditions. Reproducibility issues are addressed by optimizing reaction stoichiometry and temperature .
- Impurity interference : Byproducts (e.g., borate esters in GC-MS analysis) can mimic target signals. Purification via recrystallization or preparative HPLC is essential .
- Computational validation : IR and NMR chemical shifts are compared with DFT-simulated spectra to confirm assignments .
Advanced: What strategies optimize the compound’s stability in pharmacological studies?
Stability is enhanced through:
- Derivatization : Acetylation of the hydroxyl group (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol acetate) improves metabolic resistance .
- Encapsulation : Liposomal formulations protect the dimethylamino group from oxidation, as demonstrated for camphor-derived drugs .
- pH control : Buffered solutions (pH 6–7) prevent amine protonation, reducing degradation in aqueous media .
Advanced: How is crystallographic data interpreted for structurally complex analogs?
Crystallographic challenges include:
- Disorder in bicyclic frameworks : Dynamic disorder in methyl or dimethylamino groups is resolved using restraints in refinement software (e.g., SHELXL) .
- Weak diffraction : Small crystal size or low symmetry necessitates synchrotron radiation for high-resolution data collection .
- Hydrogen bonding networks : Hydrogen atoms are located via difference Fourier maps to validate intermolecular interactions (e.g., O–H···N in amine derivatives) .
Basic: What are the key spectral benchmarks for this compound?
Benchmark data include:
- -NMR : Methyl groups on C4 and C7 resonate at δ 0.9–1.2 ppm; the C3-OH proton appears as a broad singlet at δ 2.5–3.0 ppm .
- IR : Stretching vibrations for OH (3200–3400 cm) and C–N (1250–1350 cm) are characteristic .
- GC-MS : Molecular ion peaks at m/z 211 (CHNO) and fragment ions at m/z 154 (loss of dimethylamine) .
Advanced: How does the compound’s conformation affect its reactivity in organometallic reactions?
- Steric effects : The endo-dimethylamino group hinders nucleophilic attack at C3, favoring reactions at less sterically crowded positions (e.g., C2) .
- Chelation potential : The hydroxyl and dimethylamino groups can coordinate to metals (e.g., Cu), influencing catalytic activity in cross-coupling reactions .
- Ring strain : The bicyclo[2.2.1]heptane framework’s strain energy (~25 kcal/mol) enhances reactivity in ring-opening polymerizations .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability based on logP (calculated ~2.1) and polar surface area (~40 Å) .
- ADMET profiling : Software like Schrödinger’s QikProp estimates hepatic clearance and CYP450 inhibition risks .
- Docking studies : AutoDock Vina models interactions with targets (e.g., GABA receptors) to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
